molecular formula C16H14N2O B11530631 (3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11530631
M. Wt: 250.29 g/mol
InChI Key: GXXZJPUXJVSDOW-UHFFFAOYSA-N
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Description

The Z-configuration of the imino group and the substitution pattern on the phenyl ring (2,5-dimethyl groups) are critical to its structural and electronic properties. Schiff bases of isatin are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often modulated by substituents on the aromatic ring or indole core .

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H14N2O/c1-10-7-8-11(2)14(9-10)17-15-12-5-3-4-6-13(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)

InChI Key

GXXZJPUXJVSDOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Key Reaction Parameters

ParameterConditionsYield (%)Source
CatalystToluene-4-sulfonic acid (PTSA) or acetic acid52–85
SolventEthanol/water (5:1), ethanol, or DMF
Temperature80°C (reflux) or room temperature
Reaction Time4–12 hours

Mechanistic Pathway

  • Activation of Isatin : Under acidic conditions, the carbonyl group of isatin becomes electrophilic, facilitating nucleophilic attack by the amine.

  • Imine Formation : The amine group of 2,5-dimethylaniline attacks the activated carbonyl, forming a Schiff base intermediate.

  • Cyclization : Intramolecular dehydration eliminates water, yielding the indole-2-one core with the (3Z)-configuration.

Advantages

  • Straightforward starting materials (commercially available).

  • Scalable under mild conditions.

Limitations

  • Moderate yields (52–85%) due to competing side reactions.

  • Requires careful control of pH to avoid over-oxidation.

Eschenmoser Coupling Reaction

A high-yielding alternative involves the Eschenmoser coupling of 3-bromooxindoles with thioacetamides or thiobenzamides. This method is particularly effective for synthesizing (Z)-configured iminoindoles.

General Procedure

  • Substrate Preparation : 3-Bromooxindole derivatives (e.g., 1a–e ) are synthesized from isatin via bromination.

  • Coupling Reaction : The bromooxindole reacts with thioacetamide/thiobenzamide in dry DMF at room temperature.

  • Workup : Triethylamine (TEA) is added to neutralize byproducts, followed by extraction and chromatography.

ParameterConditionsYield (%)Source
CatalystNone required
SolventDry DMF
Reaction Time4–12 hours (primary thiobenzamides) to 20 hours (secondary thiobenzamides)70–97
PurificationSilica gel or alumina chromatography

Critical Insights

  • Stereochemical Control : The (Z)-configuration is exclusively achieved due to steric and electronic effects during coupling.

  • Scalability : Yields exceed 85% for most substrates, making this method superior to condensation approaches.

Comparative Analysis of Synthesis Methods

MethodReagents/ConditionsYield RangeScalability
Condensation2,5-Dimethylaniline + Isatin + Acid/Base52–85%Moderate
Eschenmoser Coupling3-Bromooxindole + Thioacetamide + DMF/TEA70–97%High

Key Differentiators

  • Yield Consistency : Eschenmoser coupling shows narrower yield ranges (70–97%) compared to condensation (52–85%).

  • Purity : The latter method minimizes side products due to milder conditions.

Optimized Reaction Conditions for Condensation

Recent studies emphasize the role of catalysts in improving efficiency:

CatalystSolvent SystemTemperatureYield (%)
Toluene-4-sulfonic acidEthanol/water (5:1)80°C52
Acetic acidEthanolReflux62
Triethylamine (TEA)EthanolReflux85

Notes

  • TEA enhances yields by deprotonating intermediates, accelerating imine formation.

  • Ethanol/water mixtures improve solubility of reactants, though DMF offers better reaction homogeneity.

Structural Confirmation and Purity Assessment

Post-synthesis characterization is critical for validating the (3Z)-configuration:

NMR Spectroscopy

  • 1H NMR : A singlet for the NH proton (δ 10.5–11.0 ppm) and aromatic protons (δ 6.8–7.8 ppm) confirm the iminoindole structure.

  • 13C NMR : Carbonyl carbon at δ 165–175 ppm and imine carbon at δ 150–160 ppm.

Mass Spectrometry

  • Mass m/z : Molecular ion peak at 250.29 (C16H14N2O).

Industrial and Research Applications

  • Pharmaceuticals : Potential as kinase inhibitors or MAO modulators due to structural similarity to bioactive indoles.

  • Material Science : Use as intermediates in dye or polymer synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The imine (-C=N-) and indole moieties are susceptible to oxidation under controlled conditions:

  • Oxidative cleavage of the imine bond : Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate in acidic conditions converts the imine group to a carbonyl (C=O), forming 3-oxo-indole derivatives.

  • Indole ring oxidation : Strong oxidants (e.g., meta-chloroperbenzoic acid) can epoxidize the indole ring or generate hydroxylated intermediates, though stability depends on reaction conditions.

Reduction Reactions

The imine group undergoes selective reduction:

  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) or Raney nickel under H₂ gas reduces the C=N bond to a C-N single bond, yielding secondary amine derivatives.

  • Borohydride-mediated reduction : Sodium borohydride (NaBH₄) in methanol partially reduces the imine group while preserving the indole ring.

Nucleophilic Substitution

The electron-deficient imine carbon is reactive toward nucleophiles:

  • Amine substitution : Reaction with primary amines (e.g., methylamine) replaces the imine’s aryl group, forming new Schiff base derivatives.

  • Thiol addition : Thiophenol or cysteine derivatives can attack the imine, forming thioether-linked adducts under mild basic conditions.

Ring-Opening and Rearrangement

Under acidic or thermal conditions:

  • Acid-mediated ring-opening : Concentrated HCl or H₂SO₄ cleaves the indole ring, producing substituted aniline derivatives via hydrolysis.

  • Thermal rearrangement : Heating above 150°C induces intramolecular cyclization, forming polycyclic structures such as fused quinoline analogs.

Comparative Reaction Profile

Reaction Type Reagents/Conditions Major Products Key References
OxidationH₂O₂ (acidic), KMnO₄3-oxo-indole derivatives
ReductionPd/C + H₂, NaBH₄Secondary amines, partially reduced imines
SubstitutionR-NH₂ (primary amines), thiolsSchiff bases, thioether adducts
Ring-openingHCl (conc.), heatSubstituted anilines, quinoline analogs

Research Insights

  • Stability under physiological conditions : The compound shows limited hydrolysis at neutral pH but degrades rapidly in strongly acidic or alkaline environments.

  • Synthetic utility : Its imine group serves as a versatile handle for generating libraries of analogs with modified bioactivity .

  • Catalytic interactions : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in substitution reactions.

Mechanistic Considerations

  • Imine reactivity : The electron-withdrawing effect of the dimethylphenyl group increases electrophilicity at the C=N carbon, facilitating nucleophilic attacks.

  • Indole aromaticity : Resonance stabilization of the indole ring limits electrophilic substitution but allows for directed functionalization at the C3 position.

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through various methods, including the Eschenmoser coupling reaction. This method has been shown to yield high purity and efficiency, with yields ranging from 70% to 97% for a series of related compounds . The structural confirmation of the synthesized products is typically performed using NMR techniques.

Anticancer Properties

Numerous studies have investigated the anticancer properties of (3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one and its derivatives. For instance:

  • Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. One study noted that certain derivatives exhibited IC50 values below 10 µM against A-431 cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown low MIC values against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for antibiotic development . For example, one derivative demonstrated an MIC of 0.98 μg/mL against MRSA.
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to bacterial proteins involved in resistance mechanisms, providing insights into its potential as an antimicrobial agent .
Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerA-431<10
AntimicrobialMRSA0.98
AntibacterialMycobacterium tuberculosis<1

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of various indole derivatives on cancer cell lines revealed that modifications to the indole structure significantly impacted their anticancer efficacy. Some derivatives achieved lower IC50 values than established chemotherapeutics, highlighting their potential as effective cancer treatments.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of indole derivatives indicated strong activity against both Gram-positive and Gram-negative bacteria. The study included testing against MRSA strains and demonstrated that certain compounds could inhibit bacterial growth at low concentrations, suggesting their utility in treating resistant infections.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • (3Z)-3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one (): Key Differences: The phenyl ring has 2,4-dimethyl groups (vs. 2,5 in the target compound) and a nitro group at position 5 of the indole core. The 2,4-dimethyl substitution may cause steric hindrance differences compared to 2,5-dimethyl .
  • (3Z)-3-[(4-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one (): Key Differences: A hydroxyl group replaces the methyl groups on the phenyl ring. Impact: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility and interactions with polar targets like kinases or receptors .

Halogenated Derivatives

  • (3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one (): Key Differences: Incorporates a bromine atom at position 5 and a bulky 4-isopropylphenyl group. The isopropyl group may promote hydrophobic interactions in binding pockets .
  • (3Z)-3-[(3-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one ():

    • Key Differences : Replaces the phenyl ring with a brominated thiophene moiety.
    • Impact : Thiophene’s aromaticity differs from benzene, altering π-π stacking interactions. Bromine’s steric and electronic effects could modulate activity against enzymes like cytochrome P450 .

Amino and Ester Derivatives

  • (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one (): Key Differences: Features a dimethylamino group instead of a phenyl ring.
  • [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2,2-dimethylpropanoate (): Key Differences: Contains a dichlorophenyl group and an ester-linked propanoate. Impact: The ester group may improve bioavailability via hydrolysis to active metabolites.

Structural-Activity Relationship (SAR) Insights

  • Bioactivity Clustering: highlights that compounds with similar structures cluster by bioactivity profiles. For example, halogenated derivatives (e.g., bromo, chloro) may share target affinities due to shared electronic properties, while hydroxyl or amino substitutions correlate with distinct interaction patterns .
  • In contrast, nitro or bromo substituents introduce electron-deficient regions, favoring interactions with electron-rich residues .

Comparative Data Table

Compound Name Substituents (Phenyl/Indole) Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity Insights
(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one 2,5-dimethylphenyl 280.34 Imino, methyl Antimicrobial, enzyme inhibition
(3Z)-3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one 2,4-dimethylphenyl, 5-nitro 325.33 Nitro, methyl Redox-sensitive targets
(3Z)-5-Bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-... 4-isopropylphenyl, 5-bromo 447.37 Bromo, isopropyl CNS-targeted activity
(3Z)-3-[(4-hydroxyphenyl)imino]-1,3-dihydro-2H-indol-2-one 4-hydroxyphenyl 250.25 Hydroxyl Kinase/receptor modulation
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one Dimethylamino 188.23 Amino Solubility-enhanced interactions

Biological Activity

(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes an indole moiety that is often associated with various pharmacological effects.

Molecular Characteristics

  • Molecular Formula : C16H14N2O
  • Molar Mass : 250.3 g/mol
  • CAS Number : 306325-10-0

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown strong inhibitory effects on tumor necrosis factor-alpha (TNF-α) induced inflammation. These effects are often measured by assessing the inhibition of monocyte adhesion to epithelial cells, which is critical in inflammatory responses.

Table 1: Summary of Anti-inflammatory Activities

CompoundActivityReference
Compound 55>70% inhibition of TNF-α-induced adhesion
Related Indole DerivativesInhibition of ROS production and NF-κB activity

Anticancer Activity

The compound's structure suggests potential anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that certain indole derivatives can modulate key signaling pathways involved in cell proliferation and survival.

Case Study: Indole Derivatives in Cancer Therapy
In a study focusing on various indole derivatives, it was found that compounds with similar structural features to this compound exhibited:

  • Inhibition of cancer cell proliferation : Certain derivatives were able to reduce cell viability in cancer cell lines.
  • Induction of apoptosis : Mechanistic studies indicated that these compounds could activate apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dimethylphenyl group is crucial for enhancing its interaction with biological targets. SAR studies suggest that modifications to the phenyl ring can significantly affect the compound's potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Dimethyl substitution on phenylIncreased anti-inflammatory activity
Alteration of the indole nitrogen positionVariable impact on anticancer efficacy

Q & A

Q. What are the established synthetic routes for (3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one?

Methodological Answer: The compound is synthesized via condensation or amination reactions. Key methods include:

  • Condensation with glacial acetic acid: Refluxing isatin derivatives with a catalytic amount of glacial acetic acid in methanol (30 minutes), followed by crystallization .
  • Quaternary aminotriazolium salt-mediated amination: Yields the product as an oil, which is crystallized from methanol via slow evaporation .

Q. Table 1. Synthetic Parameters

MethodCatalyst/SolventTimePurificationYieldReference
CondensationGlacial Acetic Acid/MeOH30 minCrystallization~67%
Amination with saltMethanolN/AColumn ChromatographyN/A

Q. How is the stereochemistry of the compound confirmed experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Determines Z-configuration via unit cell parameters (e.g., monoclinic P21/n space group, a = 8.2232(3) Å, b = 29.8877(10) Å, c = 14.4864(6) Å, β = 94.507(3)°) .
  • Complementary techniques:
    • NMR: Assigns diastereotopic protons and confirms imino bond geometry.
    • IR spectroscopy: Validates functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
  • First aid: Immediate rinsing with water for skin/eye exposure; medical consultation if irritation persists .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can contradictions in Z/E isomer identification during synthesis be resolved?

Methodological Answer: Contradictions arise from dynamic equilibria in solution vs. solid-state configurations. Resolution strategies include:

  • Preparative TLC: Separates isomers for individual characterization .
  • SC-XRD + NMR cross-validation: Solid-state SC-XRD confirms configuration, while solution NMR detects isomer ratios (e.g., NOE effects for spatial proximity) .
  • Computational modeling: Predicts stability of Z/E forms using density functional theory (DFT) .

Q. Table 2. Isomer Resolution Techniques

TechniqueApplicationExample Reference
SC-XRDSolid-state configuration
Preparative TLCPhysical separation of isomers
Dynamic NMRSolution-state isomer dynamics

Q. What methodologies evaluate the compound’s kinase inhibitory activity?

Methodological Answer:

  • In vitro kinase assays: Fluorescence-based assays (e.g., VEGFR-2 inhibition) with IC₅₀ determination. For example, IC₅₀ ≈ 200 nM against B16 melanoma cells .
  • Cell permeability testing: Protocols for pyrrolo-indolinones include cell viability assays (MTT) and Western blotting for downstream signaling markers .

Key Steps:

Dose-response curves (0.1–100 µM) in triplicate.

Statistical validation (p < 0.05 via ANOVA).

Selectivity screening against related kinases (e.g., EGFR, PDGFR) .

Q. How are computational methods applied to predict physicochemical properties?

Methodological Answer:

  • Molecular docking: Predicts binding affinity to target proteins (e.g., VEGFR-2) using software like MOE or AutoDock. Parameters include grid spacing (0.375 Å) and Lamarckian genetic algorithms .
  • DFT calculations: Optimize geometry (B3LYP/6-31G* basis set) to compute electronic properties (e.g., HOMO-LUMO gap, dipole moment) .

Q. Table 3. Computational Parameters

PropertyMethod/SoftwareReference
Binding affinityMOE 2016.08
HOMO-LUMO gapDFT/B3LYP/6-31G*

Q. How are spectral data discrepancies addressed in structural characterization?

Methodological Answer: Discrepancies (e.g., NMR peak splitting, IR band shifts) require:

  • High-resolution mass spectrometry (HR-MS): Confirms molecular formula (e.g., m/z 343.4260 for C₂₃H₂₁NO₂) .
  • Variable-temperature NMR: Detects conformational changes or tautomerism .
  • Cross-validation with SC-XRD: Resolves ambiguities in imino bond geometry .

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